molecular formula C7H16N2O2 B612954 N(2)-methyl-L-lysine CAS No. 7431-89-2

N(2)-methyl-L-lysine

Cat. No.: B612954
CAS No.: 7431-89-2
M. Wt: 160.22
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-Methyl-L-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the nitrogen atom in the side chain. This modification can significantly alter the properties and functions of the amino acid, making it an important subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(2)-methyl-L-lysine typically involves the methylation of L-lysine. One common method is the reductive methylation process, where L-lysine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure the selective methylation of the nitrogen atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reductive methylation techniques. The process involves large-scale reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N(2)-Methyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce any oxidized forms back to the original compound.

    Substitution: this compound can participate in substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in polar solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of modified lysine derivatives.

Scientific Research Applications

N(2)-Methyl-L-lysine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying amino acid modifications.

    Biology: The compound is studied for its role in post-translational modifications of proteins, which can affect protein function and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modifying protein interactions and functions.

    Industry: this compound is used in the production of specialized peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism by which N(2)-methyl-L-lysine exerts its effects involves its incorporation into proteins, where it can influence protein structure and function. The methylation of lysine residues can affect protein-protein interactions, enzyme activity, and the overall stability of proteins. This modification can also play a role in regulating gene expression by influencing the binding of transcription factors and other regulatory proteins to DNA.

Comparison with Similar Compounds

    N(6)-Methyl-L-lysine: Another methylated derivative of lysine, where the methyl group is attached to the epsilon nitrogen atom.

    N(2)-Acetyl-L-lysine: A derivative where an acetyl group is attached to the nitrogen atom in the side chain.

    N(2)-Ethyl-L-lysine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness: N(2)-Methyl-L-lysine is unique due to its specific methylation at the nitrogen atom in the side chain, which can lead to distinct biochemical properties and interactions compared to other lysine derivatives. This specificity makes it a valuable tool in studying the effects of lysine methylation on protein function and regulation.

Properties

IUPAC Name

(2S)-6-amino-2-(methylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYPWXRMOFUVGH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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